molecular formula C17H12ClN3O3S3 B2527849 5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1171732-27-6

5-chloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2527849
CAS RN: 1171732-27-6
M. Wt: 437.93
InChI Key: CLHOIRJKYRUGNX-UHFFFAOYSA-N
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Description

This compound is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .


Synthesis Analysis

The synthesis of this compound involves the interaction of the neutral ligand chlorothiophene in the S1 subsite . This allows for the combination of good oral bioavailability and high potency .


Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C17H12ClN3O3S3 and its molecular weight is 437.93.

Scientific Research Applications

Antibacterial and Antitubercular Activities

The novel 5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized through thiophene ring closure. The process involved the synthesis of S-alkylated derivatives by reacting 6-substituted-2-thiouracils with appropriately substituted phenacyl halides. These derivatives underwent intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation to yield corresponding sulfonic acid derivatives. Additionally, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones led to amide derivatives, while reduction of the NO2 group produced amino derivatives. All new compounds were confirmed using techniques such as 1H NMR, 13C NMR, IR, and HRMS.

Significant antibacterial and antitubercular activities: were observed for some of these compounds. Given the pressing concern of bacterial resistance to existing antimicrobial agents, these findings highlight the potential of thiazolo[3,2-a]pyrimidines as scaffolds for novel antimicrobial drugs .

Antioxidant Properties

In addition to their antimicrobial potential, these compounds were evaluated for their antioxidant properties. Two in vitro methods were employed: DPPH radical scavenging activity and ABTS radical scavenging activity. These assessments provide insights into their ability to counteract oxidative stress and free radicals .

Other Biological Activities

Beyond antibacterial and antioxidant effects, thiazolo[3,2-a]pyrimidines exhibit a wide range of biological activities, including:

Availability

If you’re interested in exploring this compound further, you can find it under CAS No. 1171732-27-6. Researchers continue to investigate its potential applications, and its unique chemical structure makes it an exciting candidate for further study.

Safety and Hazards

As the compound is currently under clinical development, detailed safety and hazard information may not be available yet .

Future Directions

Given its potent antithrombotic activity and good oral bioavailability, this compound is currently under clinical development for the prevention and treatment of thromboembolic diseases . Its future use will depend on the results of these clinical trials.

properties

IUPAC Name

5-chloro-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S3/c1-10-7-15(22)21-13(9-25-17(21)19-10)11-3-2-4-12(8-11)20-27(23,24)16-6-5-14(18)26-16/h2-9,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHOIRJKYRUGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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